![molecular formula C19H25N3O2 B2559781 3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide CAS No. 941876-36-4](/img/structure/B2559781.png)

3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

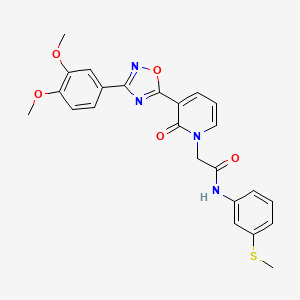

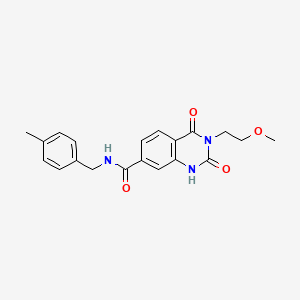

“3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide”, also known as CP-31398, is a small molecule. It has a molecular formula of C19H25N3O2 and a molecular weight of 327.428 .

Synthesis Analysis

The synthesis of similar compounds involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction can be executed in gram scale and highlights broad functional group tolerance .Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a propanamide group, and a pyrido[1,2-a]pyrimidin-3-yl group. The compound is canonicalized .Chemical Reactions Analysis

The chemical reactions involving similar compounds include a metal-free C-3 chalcogenation . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 61.8, a heavy atom count of 24, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has an XLogP3-AA value of 2.8 .Scientific Research Applications

Cyclization Reactions and Derivative Formation

Cyclization of cyanamides with various substrates leads to the formation of diverse heterocyclic compounds, including pyrimidine derivatives. These reactions are foundational for synthesizing aminoquinazoline and hexahydro-pyrazino pyrimidine dione derivatives, demonstrating the versatility of pyrimidine chemistry in generating pharmacologically relevant structures (Shikhaliev et al., 2008).

Synthesis and Biological Activity

Synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation has shown potential in generating compounds with insecticidal and antibacterial properties. This highlights the application of pyrimidine derivatives in developing new bioactive molecules (Deohate & Palaspagar, 2020).

Herbicidal Activity

The crystal structure and herbicidal activity of pyrimidine derivatives have been explored, showing effectiveness in agricultural applications. This research underscores the potential of pyrimidine-based compounds in developing new herbicides (Liu et al., 2008).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of 3-pyrimidin-5-ylpropanamides demonstrates the efficiency of modern synthesis techniques in producing pyrimidine derivatives. This approach offers advantages in speed, simplicity, and environmental impact, beneficial for both research and industrial applications (Hao et al., 2009).

Antimicrobial and Anticancer Activities

Research on N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, incorporating pyrimidine rings, has demonstrated significant antimicrobial and anticancer activities. These findings open avenues for developing pyrimidine-based therapeutic agents (El-Sawy et al., 2013).

Properties

IUPAC Name |

3-cyclohexyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13-8-10-16-20-14(2)18(19(24)22(16)12-13)21-17(23)11-9-15-6-4-3-5-7-15/h8,10,12,15H,3-7,9,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNQGGREJHNJJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)CCC3CCCCC3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2559698.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)

![9-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]purine](/img/structure/B2559700.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2559709.png)

![4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559712.png)

![3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2559713.png)

![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2559721.png)